molecular formula C6H4N4O2 B1419814 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol CAS No. 91144-81-9

5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol

Cat. No. B1419814
CAS RN: 91144-81-9
M. Wt: 164.12 g/mol
InChI Key: XZMSQFXKJVQENL-UHFFFAOYSA-N
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Description

“5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol” is a heterocyclic compound . It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known for their broad range of chemical and biological properties and have become important synthons in the development of new drugs .


Synthesis Analysis

Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . They were first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

Oxadiazole is soluble in water . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Antitubercular Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrazine and 1,2,4-triazole analogues have been synthesized and evaluated for their efficacy against the Mycobacterium tuberculosis H37Rv strain .
  • Methods of Application: The compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .
  • Results: Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

Nonlinear Optical Properties

  • Scientific Field: Material Science
  • Application Summary: 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via Suzuki cross-coupling reactions . Their electronic and nonlinear optical properties were studied through DFT calculations .
  • Methods of Application: The target pyrazine analogs were confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO ), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .
  • Results: The p-electronic delocalization extended over pyrazine, benzene and thiophene was examined in studying the NLO behavior .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,3,4-oxadiazoles have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity .
  • Methods of Application: The antibacterial activity of synthesized derivatives was evaluated against different bacterial strains such as (S. aureus, B. Subtilis, E. coli, and P. aeruginosa) using ciprofloxacin as standard drug .
  • Results: The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities .

Antifungal Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: In a study, hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were synthesized and evaluated for their antifungal properties .
  • Methods of Application: The compounds were screened in vitro for their efficacy against various fungal strains .
  • Results: Compounds T12 and T14 demonstrated significant antifungal activity .

Antiviral Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The 1,3,4-oxadiazole moiety is used in several therapeutically active drugs, such as raltegravir for HIV-integrase inhibition .
  • Methods of Application: Raltegravir is an antiretroviral medication used, together with other medication, to treat HIV/AIDS .
  • Results: Raltegravir prevents HIV from entering the cells by inhibiting the action of the integrase enzyme .

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The MTT test enables us to quantify the living cells by measuring the activity of mitochondrial enzymes .
  • Methods of Application: The MTT assay is a colorimetric assay for assessing cell metabolic activity .
  • Results: This type of assay is used to evaluate the cytotoxicity of potential anticancer agents .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring these aspects further.

properties

IUPAC Name

5-pyrazin-2-yl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMSQFXKJVQENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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